REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:9][CH2:10][CH2:11][C:12]#[CH:13])(C(O)=O)[C:3]([OH:5])=[O:4]>C(#N)C>[CH3:1][CH:2]([CH2:9][CH2:10][CH2:11][C:12]#[CH:13])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)CCCC#C
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Name
|
cuprous oxide
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
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Details
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to reflux, under a nitrogen atmosphere, for 4.25 hours
|
Duration
|
4.25 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and water (50 ml)
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Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
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Details
|
The resulting aqueous phase was extracted with diethyl ether
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Type
|
WASH
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Details
|
the organic extracts were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
before drying over anhydrous magnesium sulphate and evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |